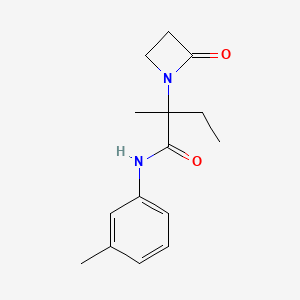
2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Substitution Reactions: Introduction of the 3-methylphenyl group and the 2-methylbutanamide moiety can be carried out through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the azetidinone ring can be modified by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide involves its interaction with specific molecular targets. These could include enzymes or receptors that the compound binds to, leading to a biological effect. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another azetidinone derivative with antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics similar in structure to azetidinones.
Uniqueness
What sets 2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide apart is its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other azetidinones.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide |
InChI |
InChI=1S/C15H20N2O2/c1-4-15(3,17-9-8-13(17)18)14(19)16-12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3,(H,16,19) |
InChI Key |
KGILAIWWZRPDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1=CC=CC(=C1)C)N2CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















